(4-Borono-3-methylphenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Borono-3-methylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of both boronic and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Borono-3-methylphenyl)phosphonic acid typically involves the reaction of 4-bromo-3-methylphenylboronic acid with a suitable phosphonic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-phosphorus bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (4-Borono-3-methylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Borono-3-methylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-Borono-3-methylphenyl)phosphonic acid involves its interaction with molecular targets through its boronic and phosphonic acid groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The phosphonic acid group can mimic phosphate groups, allowing it to interact with enzymes and receptors involved in phosphorylation processes .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the phosphonic acid group, limiting its applications in phosphorylation-related processes.
Phenylphosphonic acid: Lacks the boronic acid group, reducing its utility in Suzuki–Miyaura coupling reactions.
(4-Borono-3-methylphenyl)boronic acid: Similar structure but lacks the phosphonic acid group, affecting its biochemical interactions.
Uniqueness: (4-Borono-3-methylphenyl)phosphonic acid is unique due to the presence of both boronic and phosphonic acid groups, allowing it to participate in a broader range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C7H10BO5P |
---|---|
Molecular Weight |
215.94 g/mol |
IUPAC Name |
(4-borono-3-methylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H10BO5P/c1-5-4-6(14(11,12)13)2-3-7(5)8(9)10/h2-4,9-10H,1H3,(H2,11,12,13) |
InChI Key |
RFTVJRRPZATEBK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)P(=O)(O)O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.